

An In-depth Technical Guide to the Physicochemical Properties of Allyl 4-Hydroxybenzoate

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Compound of Interest

Compound Name: **Allyl 4-Hydroxybenzoate**

Cat. No.: **B100444**

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Abstract

Allyl 4-hydroxybenzoate, a member of the paraben family, is a significant compound with applications in polymer chemistry and as a potential bioactive agent. This technical guide provides a comprehensive overview of its core physicochemical properties, intended for researchers, scientists, and drug development professionals. The document delves into the structural characteristics, thermal properties, solubility profile, and spectral data of **Allyl 4-Hydroxybenzoate**. Furthermore, it outlines detailed experimental protocols for its synthesis and analytical characterization, underpinned by a rationale for the methodological choices. The guide also briefly discusses its biological activities, providing a holistic view of this versatile molecule. All data and protocols are supported by in-text citations and a complete reference list to ensure scientific integrity and facilitate further research.

Introduction: Unveiling Allyl 4-Hydroxybenzoate

Allyl 4-hydroxybenzoate (CAS No. 18982-18-8), also known as allylparaben, is an ester of 4-hydroxybenzoic acid and allyl alcohol.^[1] Its chemical structure, featuring a benzene ring, a hydroxyl group, an ester linkage, and a terminal allyl group, bestows upon it a unique combination of properties that are of interest in both materials science and biomedical fields. The presence of the allyl group, in particular, opens up avenues for polymerization, making it a valuable monomer in the synthesis of functional polymers and optical resins.^[2] As a derivative of 4-hydroxybenzoic acid, it shares the characteristic antimicrobial properties of parabens,

while its estrogenic activity, a common trait of this class of compounds, warrants careful consideration in biological applications.^{[3][4]} This guide aims to provide a detailed and practical understanding of the key physicochemical characteristics of **Allyl 4-Hydroxybenzoate**, empowering researchers to harness its potential in their respective fields.

Molecular Structure and Identifiers

A fundamental understanding of a compound begins with its molecular structure and unequivocal identification.

Caption: 2D Chemical Structure of **Allyl 4-Hydroxybenzoate**.

Table 1: Chemical Identifiers for **Allyl 4-Hydroxybenzoate**

Identifier	Value	Reference
IUPAC Name	prop-2-enyl 4-hydroxybenzoate	[1]
CAS Number	18982-18-8	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1]
Molecular Weight	178.18 g/mol	[1]
InChI	InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2	[1]
InChIKey	NVNSVQJVBIWZNM-UHFFFAOYSA-N	[1]
SMILES	C=CCOC(=O)C1=CC=C(C=C1)O	[1]
Synonyms	Allylparaben, 4-Hydroxybenzoic acid allyl ester	[1]

Physicochemical Properties

The utility of a compound in various applications is dictated by its physical and chemical properties. This section summarizes the key physicochemical data for **Allyl 4-Hydroxybenzoate**.

Table 2: Core Physicochemical Properties of **Allyl 4-Hydroxybenzoate**

Property	Value	Remarks	Reference
Appearance	White to almost white crystalline powder	---	[5]
Melting Point	101-105 °C	---	[5]
Boiling Point	85-87 °C at 1 Torr	At reduced pressure	[6]
pKa (predicted)	8.14 ± 0.15	The acidity of the phenolic hydroxyl group. Experimental value not readily available.	[6]
LogP (XLogP3-AA)	2.1	A measure of lipophilicity.	[1]

Solubility Profile

The solubility of **Allyl 4-Hydroxybenzoate** is a critical parameter for its formulation and application. While it is sparingly soluble in water, it exhibits good solubility in various organic solvents.

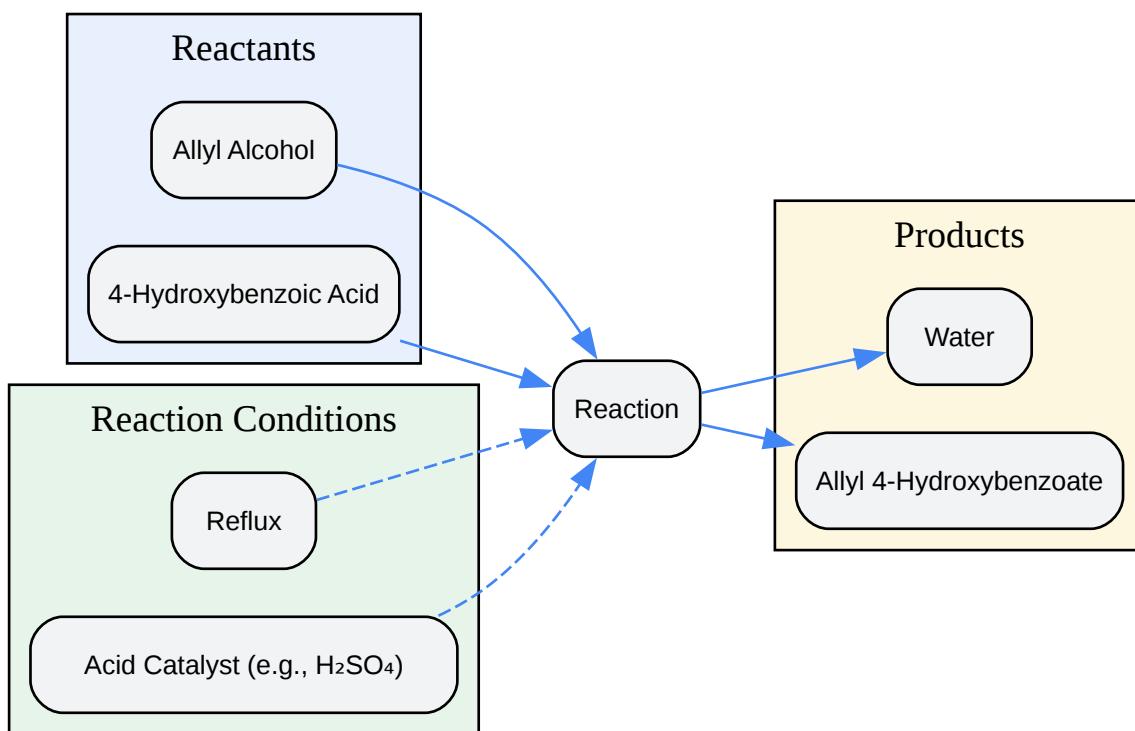
Table 3: Solubility of **Allyl 4-Hydroxybenzoate**

Solvent	Solubility	Reference
Water	Slightly soluble	[7]
Methanol	Soluble	[8]
Ethanol	Soluble	[9]
Acetone	Soluble	[9]
Chloroform	Slightly soluble	[7]
DMSO	Soluble	General knowledge for similar structures

Note: Quantitative solubility data in g/100mL for many organic solvents is not readily available in the literature and would require experimental determination.

Synthesis of Allyl 4-Hydroxybenzoate

Allyl 4-hydroxybenzoate is typically synthesized via the esterification of 4-hydroxybenzoic acid with allyl alcohol. The Fischer esterification, utilizing an acid catalyst, is a common and effective method.[10]



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Caption: Fischer Esterification Workflow for **Allyl 4-Hydroxybenzoate** Synthesis.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of **Allyl 4-Hydroxybenzoate**.

Materials:

- 4-Hydroxybenzoic acid
- Allyl alcohol (in excess)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (aqueous solution, 5%)
- Ethyl acetate

- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid and an excess of allyl alcohol (e.g., a 1:5 molar ratio).[\[10\]](#)
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.[\[11\]](#)
- Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[\[12\]](#)
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Neutralization: Carefully neutralize the excess acid by washing the reaction mixture with a 5% aqueous solution of sodium bicarbonate in a separatory funnel until effervescence ceases.
- Extraction: Extract the product into ethyl acetate. Separate the organic layer.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude product.
- Purification: The crude **Allyl 4-Hydroxybenzoate** can be purified by recrystallization or column chromatography to obtain a white crystalline solid.[\[12\]](#)

Causality Behind Experimental Choices:

- Excess Allyl Alcohol: Using an excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield, in accordance with Le Châtelier's principle. [\[12\]](#)
- Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. [\[10\]](#)
- Reflux: Heating the reaction mixture increases the rate of reaction, allowing the synthesis to be completed in a reasonable timeframe.
- Neutralization and Extraction: The aqueous work-up with sodium bicarbonate removes the acid catalyst and any unreacted 4-hydroxybenzoic acid. Extraction with an organic solvent isolates the less polar ester product.

Analytical Characterization

Accurate characterization of the synthesized compound is crucial for quality control and for understanding its properties. This section details the spectral data and a standard analytical method for **Allyl 4-Hydroxybenzoate**.

Spectroscopic Data

5.1.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Table 4: Predicted ^1H NMR Chemical Shifts for **Allyl 4-Hydroxybenzoate**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (ortho to -OH)	~6.9	Doublet	~8.8
Ar-H (ortho to -COO)	~7.9	Doublet	~8.8
-OH	Variable (broad singlet)	Broad Singlet	---
-O-CH ₂ -	~4.8	Doublet	~5.7
=CH-	~6.0	Multiplet	---
=CH ₂	~5.3 (trans), ~5.4 (cis)	Multiplet	---

Note: These are predicted values based on standard chemical shift tables and data for similar compounds.[\[5\]](#)[\[13\]](#) Experimental values may vary depending on the solvent and instrument.

5.1.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 5: Predicted ^{13}C NMR Chemical Shifts for **Allyl 4-Hydroxybenzoate**

Carbon	Chemical Shift (δ , ppm)
C=O (Ester)	~165
Ar-C (ipso to -OH)	~160
Ar-C (ipso to -COO)	~122
Ar-CH (ortho to -COO)	~131
Ar-CH (ortho to -OH)	~115
-O-CH ₂ -	~65
=CH-	~132
=CH ₂	~118

Note: These are predicted values based on standard chemical shift tables and data for similar compounds.[\[14\]](#)[\[15\]](#) Experimental values may vary depending on the solvent and instrument.

5.1.3. FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 6: Key FTIR Absorption Bands for **Allyl 4-Hydroxybenzoate**

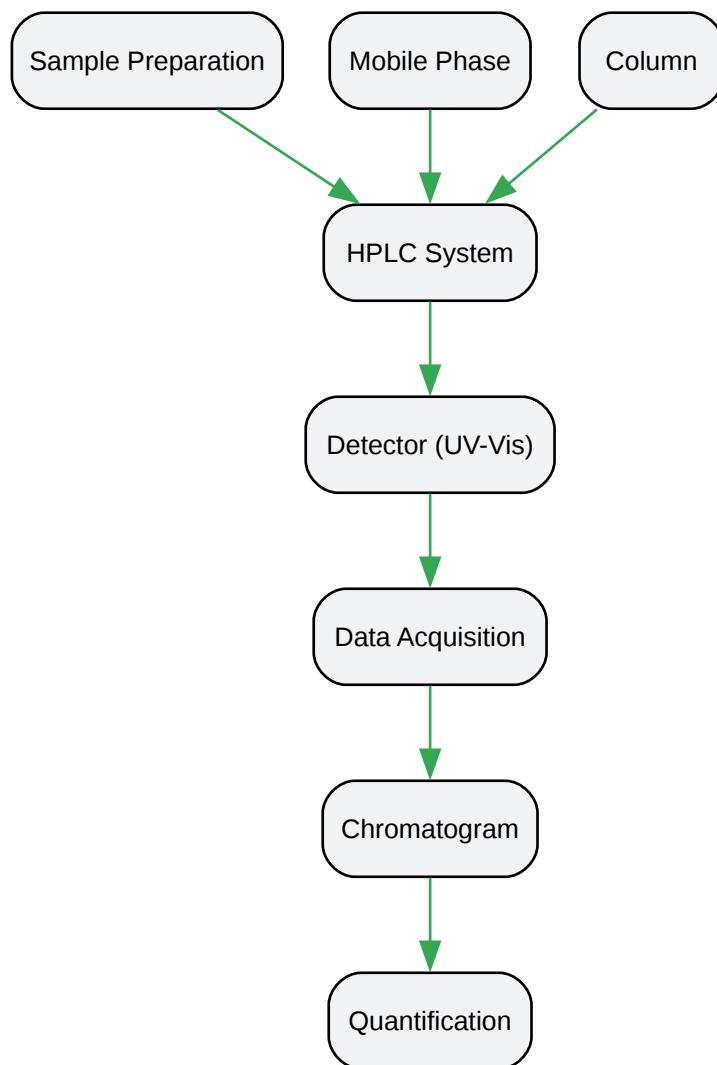
Functional Group	Wavenumber (cm ⁻¹)	Description	Reference
O-H Stretch (Phenolic)	3600-3200 (broad)	Hydrogen-bonded hydroxyl group	[16]
C-H Stretch (Aromatic)	3100-3000	Aromatic C-H bonds	[17]
C-H Stretch (Allyl)	3080-3010	Vinylic C-H bonds	[18]
C=O Stretch (Ester)	~1715	Ester carbonyl group	[19]
C=C Stretch (Aromatic)	1600-1450	Benzene ring skeletal vibrations	[16]
C=C Stretch (Allyl)	~1645	Alkene double bond	[18]
C-O Stretch (Ester)	1300-1100	Ester C-O bonds	[19]

5.1.4. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For **Allyl 4-Hydroxybenzoate**, the absorption is primarily due to the $\pi \rightarrow \pi^*$ transitions in the benzene ring. The λ_{max} is expected to be around 255 nm in a polar solvent like ethanol.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation, identification, and quantification of **Allyl 4-Hydroxybenzoate**.



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Caption: General Workflow for HPLC Analysis of **Allyl 4-Hydroxybenzoate**.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for the development of a specific HPLC method for **Allyl 4-Hydroxybenzoate**.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for pH adjustment)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with a small amount of phosphoric acid or formic acid to a pH of around 3.[20][21] The optimal ratio may need to be determined empirically.
- Standard Solution Preparation: Prepare a stock solution of **Allyl 4-Hydroxybenzoate** of known concentration in the mobile phase or a suitable solvent like methanol. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample containing **Allyl 4-Hydroxybenzoate** in the mobile phase and filter through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10-20 μL
 - Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)
 - Detection Wavelength: Monitor at the λ_{max} of **Allyl 4-Hydroxybenzoate** (approximately 255 nm).[22]
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of **Allyl 4-Hydroxybenzoate** by comparing its peak area to the calibration curve.

Self-Validating System: The method's reliability is ensured through system suitability tests, including the determination of theoretical plates, tailing factor, and reproducibility of injections.

The linearity of the calibration curve and the recovery of spiked samples should also be assessed to validate the method.[23][24]

Biological Activity: A Brief Overview

As a member of the paraben family, **Allyl 4-Hydroxybenzoate** is expected to exhibit certain biological activities.

Antimicrobial Activity

Parabens are well-known for their antimicrobial properties, acting against a broad spectrum of bacteria and fungi.[3] Their mechanism of action is believed to involve the disruption of microbial membrane transport processes and the inhibition of DNA and RNA synthesis.[25][26] The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain.[6]

Estrogenic Activity

A significant consideration for the use of parabens in consumer products and pharmaceuticals is their potential estrogenic activity. Several studies have shown that parabens can bind to estrogen receptors, although with a much lower affinity than estradiol.[4][27] This weak estrogenic effect is dependent on the structure of the alkyl group.[28] The estrogenic potential of **Allyl 4-Hydroxybenzoate** would need to be specifically evaluated, but it is a critical factor to consider in any application involving human exposure.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of **Allyl 4-Hydroxybenzoate**. From its fundamental molecular structure to its synthesis, analytical characterization, and biological context, this document offers a comprehensive resource for scientists and researchers. The provided experimental protocols serve as a practical starting point for laboratory work, with an emphasis on the rationale behind the chosen methodologies. A thorough understanding of these properties is essential for the effective and safe application of **Allyl 4-Hydroxybenzoate** in its various potential uses, from advanced polymer synthesis to biomedical research.

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